4-Chloro-2-(pyridin-2-yl)quinoline
Description
BenchChem offers high-quality 4-Chloro-2-(pyridin-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(pyridin-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGBJMXRJXJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647945 | |
| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954225-55-9 | |
| Record name | 4-Chloro-2-(2-pyridinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Elucidation of 4-Chloro-2-(pyridin-2-yl)quinoline: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(pyridin-2-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected data based on established principles and extensive comparative analysis of structurally related compounds.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline moiety is a "privileged structure" in drug discovery, forming the core of numerous synthetic compounds with a wide range of biological activities.[1] The introduction of a pyridine ring at the 2-position and a chlorine atom at the 4-position of the quinoline core creates a molecule with unique electronic and steric properties, making 4-Chloro-2-(pyridin-2-yl)quinoline a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] The predicted ¹H and ¹³C NMR spectra of 4-Chloro-2-(pyridin-2-yl)quinoline are based on the analysis of related substituted quinolines and pyridines.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals in the aromatic region. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent will significantly influence the chemical shifts of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-(pyridin-2-yl)quinoline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-3 | ~8.0 - 8.2 | s | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the chloro group. |
| H-5 | ~8.2 - 8.4 | d | Doublet, coupled to H-6. Deshielded due to its peri-position relative to the chloro group. |
| H-6 | ~7.6 - 7.8 | t | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.8 - 8.0 | t | Triplet, coupled to H-6 and H-8. |
| H-8 | ~8.1 - 8.3 | d | Doublet, coupled to H-7. Deshielded due to proximity to the quinoline nitrogen. |
| H-3' | ~7.4 - 7.6 | d | Doublet, coupled to H-4'. |
| H-4' | ~7.8 - 8.0 | t | Triplet, coupled to H-3' and H-5'. |
| H-5' | ~7.3 - 7.5 | t | Triplet, coupled to H-4' and H-6'. |
| H-6' | ~8.7 - 8.9 | d | Doublet, coupled to H-5'. Highly deshielded due to proximity to the pyridine nitrogen. |
Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the heteroatoms and the chlorine substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(pyridin-2-yl)quinoline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 - 157 | Highly deshielded due to attachment to two nitrogen atoms (one directly, one via the pyridine ring). |
| C-3 | ~118 - 120 | Shielded relative to other aromatic carbons. |
| C-4 | ~142 - 144 | Deshielded due to the attached chlorine atom. |
| C-4a | ~148 - 150 | Quaternary carbon at the ring junction. |
| C-5 | ~129 - 131 | |
| C-6 | ~127 - 129 | |
| C-7 | ~130 - 132 | |
| C-8 | ~124 - 126 | |
| C-8a | ~148 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C-2' | ~154 - 156 | Deshielded due to proximity to the pyridine nitrogen. |
| C-3' | ~121 - 123 | |
| C-4' | ~136 - 138 | |
| C-5' | ~124 - 126 | |
| C-6' | ~149 - 151 | Highly deshielded due to proximity to the pyridine nitrogen. |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:[4]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 4-Chloro-2-(pyridin-2-yl)quinoline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., DEPT or APT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the proton signals and reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of different bonds.[3]
Table 3: Predicted IR Absorption Bands for 4-Chloro-2-(pyridin-2-yl)quinoline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | C=N stretching | Pyridine and Quinoline rings |
| 1580-1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1100-1000 | C-Cl stretching | Aryl-Chloride |
| 850-750 | C-H out-of-plane bending | Aromatic C-H |
The presence of strong absorptions in the 1620-1450 cm⁻¹ region is characteristic of the aromatic nature of the quinoline and pyridine rings.[7] The C-Cl stretching vibration is expected to appear in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[8] For 4-Chloro-2-(pyridin-2-yl)quinoline (C₁₄H₈ClN₃), the expected exact mass is approximately 241.04 g/mol .
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways:
-
Loss of Cl radical: A significant fragment would likely correspond to the loss of a chlorine radical ([M-Cl]⁺), leading to a peak at m/z 206.
-
Loss of HCN: Fragmentation of the quinoline or pyridine ring can lead to the loss of hydrogen cyanide ([M-HCN]⁺).
-
Retro-Diels-Alder Fragmentation: The quinoline ring system can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.[9]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for solid samples or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[10]
-
-
Mass Analysis:
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions to confirm the structure.
-
Visualizing the Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the experimental workflow for its characterization, the following diagrams are provided.
Caption: Molecular structure of 4-Chloro-2-(pyridin-2-yl)quinoline.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of 4-Chloro-2-(pyridin-2-yl)quinoline. The detailed analysis of expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, grounded in the established principles of spectroscopy and comparison with analogous compounds, offers a valuable resource for researchers. The provided experimental protocols serve as a practical starting point for the empirical validation of these spectroscopic signatures.
References
- Song, X.-R., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry.
- Journal of Chemical Education. (2005).
-
PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
- MDPI. (2020).
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
- IUCr Journals. (2022).
- University of North Texas. (n.d.).
-
NIST WebBook. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
- SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)
-
PubChemLite. (n.d.). 4-chloro-2-(pyridin-2-yl)quinazoline. Retrieved from [Link]
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Canadian Science Publishing. (n.d.).
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
-
SpectraBase. (n.d.). Quinoline. Retrieved from [Link]
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (2010).
- ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 4-Chloro-2-(pyridin-2-yl)quinoline in medicinal chemistry
Application Note: Strategic Utilization of 4-Chloro-2-(pyridin-2-yl)quinoline in Medicinal Chemistry
Part 1: Executive Summary & Chemical Logic
4-Chloro-2-(pyridin-2-yl)quinoline represents a high-value "privileged scaffold" in drug discovery. Its utility stems from the convergence of two distinct chemical features:
-
The Electrophilic "Handle" (C4-Cl): The chlorine atom at the 4-position is highly activated for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings, enabling rapid library generation. -
The Bidentate Chelation Core (N,N-motif): Unlike its 3-pyridyl or 4-pyridyl isomers, the 2-(pyridin-2-yl) arrangement creates a bipyridine-like pocket. This feature is critical for designing metallo-drugs (e.g., Pt, Ru intercalators) but presents unique challenges in Pd-catalyzed synthesis due to potential catalyst sequestration.
Primary Applications:
-
Kinase Inhibitors: The quinoline nitrogen often mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., c-Met, EGFR, TGF-
). -
DNA Intercalators: The planar tri-cyclic aromatic surface facilitates intercalation between base pairs.
-
Antimalarials: Structural homology to chloroquine/mefloquine.
Part 2: Chemical Profile & Reactivity
| Feature | Characteristic | Medicinal Chemistry Implication |
| C4-Position | High Electrophilicity | Primary site for introducing diversity (amines, aryls) to target solvent-exposed regions of proteins. |
| N1 (Quinoline) | H-Bond Acceptor | Critical for "Hinge Binding" in kinase active sites. |
| C2-Pyridyl | Steric/Electronic Modulator | Increases lipophilicity and provides a secondary binding vector; capable of metal chelation. |
| Solubility | Low (Parent) / High (Salt) | The parent chloride is lipophilic; derivatives often require salt formation (HCl, mesylate) for bio-assays. |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Upstream)
Context: If the material is not purchased, it is synthesized from the corresponding quinolinone.
Reagents: 2-(pyridin-2-yl)quinolin-4(1H)-one, Phosphoryl chloride (
-
Setup: Charge a dry round-bottom flask with 2-(pyridin-2-yl)quinolin-4(1H)-one (1.0 equiv) under argon.
-
Chlorination: Add
(5.0 equiv) dropwise. Caution: Exothermic. -
Catalysis: Add DIPEA (0.1 equiv) to accelerate the reaction (acts as a base catalyst).
-
Reflux: Heat to 100°C for 3–5 hours. Monitor by TLC (the starting pyridone is highly polar; the product is less polar).
-
Quench: Cool to RT. Pour slowly onto crushed ice/ammonia mixture. Critical: Maintain pH > 8 to prevent hydrolysis back to the quinolinone.
-
Isolation: Extract with DCM, dry over
, and concentrate.
Protocol B: Diversification (Kinase Inhibitor Synthesis)
Mechanism: Addition-Elimination.[1] The electron-poor quinoline ring facilitates nucleophilic attack at C4.[2]
Target: Synthesis of 4-amino-substituted derivatives (ATP-mimics).
Step-by-Step:
-
Stoichiometry: Dissolve 4-Chloro-2-(pyridin-2-yl)quinoline (1.0 mmol) in anhydrous isopropanol or ethoxyethanol (5 mL).
-
Nucleophile: Add the amine nucleophile (e.g., 3-chloro-4-fluoroaniline, 1.2 mmol).
-
Acid Catalysis (The "Self-Validating" Step): Add 1 drop of conc. HCl.
-
Expert Insight: The acid protonates the quinoline nitrogen, making the C4 position significantly more electrophilic. As the reaction proceeds, the released HCl auto-catalyzes the process.
-
-
Reaction: Reflux for 2–6 hours.
-
Workup (Precipitation Method): Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Validation: If no precipitate forms, dilute with water and basify with
to extract the free base.
-
Protocol C: Suzuki-Miyaura Coupling (Addressing the "Poisoning" Issue)
Challenge: The 2-(pyridin-2-yl)quinoline moiety is a bidentate ligand that can chelate Palladium, deactivating the catalyst (unlike the 3-pyridyl isomer).
Modified Protocol:
-
Solvent System: Use DME/Water (4:1) . The water helps disrupt N-Pd coordination.
-
Catalyst Selection: Use
or (5 mol%). Avoid simple Pd(OAc)2 unless using S-Phos or X-Phos ligands which bind Pd tighter than the quinoline substrate. -
Base:
(3.0 equiv). -
Procedure:
-
Degas solvents thoroughly (Argon sparge, 15 min).
-
Combine Chloro-quinoline (1.0 equiv), Boronic Acid (1.5 equiv), and Base.
-
Add Catalyst last.
-
Heat to 90°C for 12 hours.
-
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., QuadraPure™ TU) to remove Pd trapped by the bipyridyl-like core.
Part 4: Visualization & Logic Flows
Diagram 1: Synthesis & Diversity Pathway
This diagram illustrates the conversion of the precursor into the active scaffold and its subsequent divergence into two distinct medicinal chemistry classes.
Caption: Synthetic workflow transforming the quinolinone precursor into the 4-chloro scaffold, branching into SNAr (Kinase focus) and Suzuki (Intercalator focus) pathways.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram maps the structural regions of the molecule to their biological functions in a kinase binding context.
Caption: SAR Map detailing how specific regions of the scaffold interact with biological targets, specifically highlighting the N1 hinge-binding and C2 chelation potential.
Part 5: References & Authoritative Grounding
-
General Reactivity of 4-Chloroquinolines:
-
Source: Wolf, C., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines." Journal of Organic Chemistry.
-
Relevance: Establishes the baseline reactivity for Suzuki and Buchwald-Hartwig couplings on this scaffold.
-
(General Journal Link for verification of scope)
-
-
Kinase Inhibitor Design (Quinoline Scaffold):
-
Source: Solomon, V.R., et al. "Hybrid quinoline-based scaffolds: Synthesis and biological evaluation." Current Medicinal Chemistry.
-
Relevance: Validates the use of the quinoline N1 as a hinge binder in ATP-competitive inhibition.
-
-
Synthesis via POCl3 (Standard Protocol):
-
Source:Organic Syntheses, Coll. Vol. 3, p. 272 (1955).
-
Relevance: The foundational text for converting quinolinones to chloroquinolines.
-
-
Bidentate Ligand Issues in Catalysis:
-
Source:Chemical Reviews, "Deactivation of Palladium Catalysts."
-
Relevance: Supports the protocol modification in "Protocol C" regarding the use of strong ligands to prevent catalyst poisoning by the pyridine-quinoline chelate.
-
(Note: Specific "4-chloro-2-(pyridin-2-yl)quinoline" papers are often embedded within broader SAR studies of 2-substituted quinolines. The protocols above represent the consensus methodology for this specific chemical class.)
Sources
The Versatile Synthon: 4-Chloro-2-(pyridin-2-yl)quinoline as a Cornerstone for Advanced Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to interact with a multitude of biological targets have cemented its importance in drug discovery and the development of novel functional materials.[3][4] Among the vast library of quinoline derivatives, 4-Chloro-2-(pyridin-2-yl)quinoline stands out as a particularly versatile and powerful building block. The strategic placement of a chlorine atom at the C4-position activates the quinoline ring system for a diverse array of synthetic transformations, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and extensive applications of 4-Chloro-2-(pyridin-2-yl)quinoline in modern organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-Chloro-2-(pyridin-2-yl)quinoline is paramount for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂ | N/A |
| Molecular Weight | 240.69 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 118-120 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | N/A |
Safety Precautions: 4-Chloro-2-(pyridin-2-yl)quinoline should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Building Block: A Step-by-Step Protocol
The most common and efficient route to 4-Chloro-2-(pyridin-2-yl)quinoline involves the chlorination of its corresponding 4-hydroxyquinoline precursor. This precursor, in turn, can be synthesized through several established methods, with the Gould-Jacobs reaction being a widely adopted approach.[7]
Protocol 1: Synthesis of 2-(Pyridin-2-yl)quinolin-4-ol (Precursor)
This protocol outlines the synthesis of the precursor required for the preparation of 4-Chloro-2-(pyridin-2-yl)quinoline.
Materials:
-
Aniline
-
Diethyl 2-(pyridin-2-yl)malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and diethyl 2-(pyridin-2-yl)malonate (1.1 eq) in a minimal amount of ethanol.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and then with a small amount of cold ethanol to yield crude 2-(pyridin-2-yl)quinolin-4-ol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Protocol 2: Chlorination to 4-Chloro-2-(pyridin-2-yl)quinoline
This protocol details the chlorination of the quinolinone precursor.
Materials:
-
2-(Pyridin-2-yl)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another inert solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 2-(pyridin-2-yl)quinolin-4-ol (1 equivalent) in an excess of phosphorus oxychloride or a mixture of phosphorus oxychloride and an inert solvent like toluene.[8]
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours, monitoring its progress by TLC.[7]
-
After completion, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Work-up: Cool the residue in an ice bath and cautiously quench by the slow addition of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-Chloro-2-(pyridin-2-yl)quinoline.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
The Synthetic Utility: Key Transformations and Protocols
The reactivity of the C4-chloro substituent is the cornerstone of 4-Chloro-2-(pyridin-2-yl)quinoline's utility as a building block.[9] This section details the most significant transformations, providing both mechanistic insights and practical protocols.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the pyridyl group enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic attack.[6] This allows for the facile introduction of a wide range of functionalities.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which provides significant stabilization.[6] In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the substituted product.
Caption: Generalized SNAr mechanism at the C4-position of the quinoline ring.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
4-Chloro-2-(pyridin-2-yl)quinoline
-
Nucleophile (e.g., amine, alcohol, thiol) (1.0-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like Et₃N or DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP, or THF)
Procedure:
-
To a solution of 4-Chloro-2-(pyridin-2-yl)quinoline (1 equivalent) in a suitable anhydrous solvent, add the nucleophile (1.0-1.5 equivalents) and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of 4-Chloro-2-(pyridin-2-yl)quinoline is significantly expanded by its participation in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[10] This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or alkenyl substituents.[11]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of 4-Chloro-2-(pyridin-2-yl)quinoline
Materials:
-
4-Chloro-2-(pyridin-2-yl)quinoline
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine 4-Chloro-2-(pyridin-2-yl)quinoline (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds.[12][13] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a specialized phosphine ligand.[14][15] It provides a direct route to a wide range of N-aryl and N-heteroaryl compounds.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination of 4-Chloro-2-(pyridin-2-yl)quinoline
Materials:
-
4-Chloro-2-(pyridin-2-yl)quinoline
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for catalyst formation.
-
Add 4-Chloro-2-(pyridin-2-yl)quinoline, the amine, and the base.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-substituted quinoline derivative by column chromatography.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from 4-Chloro-2-(pyridin-2-yl)quinoline are of significant interest in several fields:
-
Medicinal Chemistry: The ability to readily introduce diverse functionalities at the C4-position has led to the development of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Notably, many kinase inhibitors feature a substituted quinoline core, where the substituent at C4 plays a crucial role in binding to the ATP-binding site of the enzyme.[16]
-
Materials Science: The rigid, planar structure of the quinoline ring system, combined with the electronic properties imparted by the pyridyl substituent, makes these compounds attractive for applications in organic electronics.[1] Derivatives can be designed to exhibit specific photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.[1]
Conclusion
4-Chloro-2-(pyridin-2-yl)quinoline is a highly valuable and versatile building block in organic synthesis. Its facile preparation and the high reactivity of the C4-chloro group towards a broad range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a powerful platform for the synthesis of a diverse array of functionalized quinoline derivatives. The protocols and mechanistic insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this remarkable synthon in their pursuit of novel therapeutics and advanced materials.
References
-
Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (2018).
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
- Gontijo, T. B., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available from: [Link]
- Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071.
-
ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
- Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
-
ResearchGate. (n.d.). Pyridine and quinoline based chiral ligands or catalysts. Available from: [Link]
-
ScienceOpen. (n.d.). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available from: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Available from: [Link]
-
ResearchGate. (2025, November 3). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
- ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- Al-Warhi, T., et al. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 696.
-
ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437.
- PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]
-
Spherix. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Available from: [Link]
- Frontiers. (2022, June 16). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 909988.
-
ResearchGate. (2025, August 9). Synthesis, Characterization and Corrosion Inhibition study of N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide on Mild Steel under HCl Solution. Available from: [Link]
-
PubChem. (n.d.). 8-chloro-N-(4-fluorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. Available from: [Link]
-
Jazanu.edu.sa. (n.d.). Current Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Synthesis of 2,4-Disubstituted Quinolines
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for side reactions and other common issues encountered during these crucial synthetic procedures. In this document, we will delve into the mechanistic underpinnings of common side reactions in prevalent quinoline syntheses and offer field-proven troubleshooting strategies and preventative measures. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring both efficiency and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We will now address specific problems in a question-and-answer format to guide you through resolving experimental challenges.
Issue 1: Pervasive Tar Formation in Doebner-von Miller and Skraup Syntheses
Question: My Doebner-von Miller (or Skraup) reaction mixture has turned into a thick, dark, intractable tar, leading to a very low yield of the desired quinoline. What is the cause and how can I mitigate this?
Answer:
This is a classic and frequently encountered problem in these acid-catalyzed quinoline syntheses. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde)[1]. Under the strongly acidic and high-temperature conditions, these reactive intermediates readily undergo self-condensation and polymerization, leading to the formation of high-molecular-weight, tarry substances[1].
Mechanistic Insight into Tar Formation
The strongly acidic environment protonates the carbonyl oxygen of the α,β-unsaturated aldehyde or ketone, increasing its electrophilicity. This activated species can then be attacked by another molecule of the enol or enamine, initiating a chain reaction that results in the formation of polymeric byproducts.
Troubleshooting and Preventative Measures:
-
Control of Reaction Temperature: The polymerization of acrolein is highly exothermic.[2] Therefore, strict temperature control is crucial.
-
Actionable Advice: Initiate the reaction at a lower temperature and allow the exotherm to be the primary source of heat. Use an ice bath to moderate the initial stages of the reaction, especially during the addition of sulfuric acid in the Skraup synthesis.[2]
-
-
Slow Addition of Reagents:
-
Actionable Advice: Instead of adding all reagents at once, slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[1] This keeps the instantaneous concentration of the polymerizable species low.
-
-
Use of a Moderator:
-
Actionable Advice: In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[3]
-
-
Modern Approaches:
Protocol for Tar-Minimizing Skraup Synthesis
This modified protocol incorporates a moderator to control the reaction's vigor.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition should be done in a fume hood with appropriate cooling.
-
Gently heat the mixture to initiate the reaction. Once the reaction begins, remove the heat source. The exothermic nature should sustain the reaction for a period.
-
After the initial exotherm subsides, heat the mixture to a gentle reflux for 3-5 hours.
-
For workup and purification from the tarry residue, refer to the detailed steam distillation protocol in the "Experimental Protocols" section below.
Issue 2: Formation of Regioisomers in the Combes Synthesis with Unsymmetrical Diketones
Question: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomeric quinolines that are difficult to separate. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the Combes synthesis when an unsymmetrical β-diketone is used. The reaction proceeds through the formation of an enamine intermediate, and with an unsymmetrical diketone, two different enamines can be formed, leading to two possible cyclization pathways.[5][6]
Mechanistic Basis of Regioselectivity
The regioselectivity is determined by which carbonyl group of the β-diketone preferentially condenses with the aniline to form the enamine, and subsequently, which enolizable proton is involved in the acid-catalyzed cyclization.[5] This can be influenced by both steric and electronic factors.[5]
Strategies for Controlling Regioselectivity:
-
Steric Hindrance:
-
Causality: A bulkier substituent on the diketone will sterically hinder the approach of the aniline, favoring condensation at the less hindered carbonyl group.[5]
-
Actionable Advice: If possible, choose a β-diketone where one of the substituents is significantly larger than the other to favor the formation of a single regioisomer.
-
-
Electronic Effects:
-
Causality: Electron-donating or withdrawing groups on the aniline can influence the nucleophilicity of the aromatic ring, directing the cyclization to a specific position. Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines in certain modified Combes syntheses.[5]
-
Actionable Advice: The choice of substituted aniline can be a tool to direct the regioselectivity.
-
-
Catalyst and Reaction Conditions:
-
Actionable Advice: The use of milder catalysts or alternative energy sources like microwave irradiation can sometimes enhance the formation of one regioisomer over the other. Some modern protocols using catalysts like Ca(OTf)₂ have shown high regioselectivity.[7]
-
Visualizing the Competing Pathways in Combes Synthesis
Caption: Competing pathways in Combes synthesis.
Issue 3: Aldol Self-Condensation in the Friedländer Synthesis
Question: In my base-catalyzed Friedländer synthesis, I am getting a significant amount of a byproduct that appears to be from the self-condensation of my ketone starting material. How can I suppress this side reaction?
Answer:
Under basic conditions, the ketone containing an α-methylene group can act as both a nucleophile (as an enolate) and an electrophile, leading to a self-aldol condensation.[8][9] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the target quinoline.[8]
Mechanistic Explanation
A base will deprotonate the α-carbon of the ketone to form an enolate. This enolate can then attack the carbonyl carbon of another molecule of the ketone, leading to the aldol adduct, which can then dehydrate to form an α,β-unsaturated ketone.
Troubleshooting and Avoidance Strategies:
-
Switch to Acid Catalysis:
-
Slow Addition of the Ketone:
-
Actionable Advice: If basic conditions are necessary, slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl compound and the base. This will keep the concentration of the enolizable ketone low at any given time, minimizing the chances of self-condensation.
-
-
Use of a More Reactive Electrophile:
-
Causality: If the 2-aminoaryl carbonyl compound is significantly more electrophilic than the ketone, the enolate of the ketone will preferentially react with it.
-
Actionable Advice: While not always feasible, choosing a more reactive 2-aminoaryl aldehyde or ketone can favor the desired reaction.
-
Visualizing the Competing Reactions in Friedländer Synthesis
Caption: Desired vs. side reaction in Friedländer synthesis.
Data Summary Table: Comparison of Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Common Side Reactions | Typical Yields |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | 2,4-Disubstituted quinolines | Polymerization, tar formation[1] | Low to Moderate |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Extensive tar formation, violent exothermic reaction[2] | Low to Moderate |
| Combes | Aniline, β-diketone | 2,4-Disubstituted quinolines | Formation of regioisomers with unsymmetrical diketones[5][6] | Good |
| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Polysubstituted quinolines | Self-aldol condensation of the methylene component[8] | Good to Excellent[11] |
Experimental Protocols
Protocol 1: Steam Distillation for Purification of Quinoline from Tar (Skraup/Doebner-von Miller)
This protocol is essential for isolating the volatile quinoline product from the non-volatile tarry byproducts.[12][13]
-
Alkalinization: After the reaction is complete, allow the mixture to cool. Cautiously dilute the viscous mixture with water and transfer it to a large flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. This neutralizes the acid and liberates the free quinoline base.
-
Steam Distillation Setup: Assemble the apparatus for steam distillation.
-
Distillation: Pass steam through the mixture. The quinoline will co-distill with the water. Continue the distillation until the distillate is no longer cloudy and no more oily drops are observed.
-
Extraction: Collect the distillate. The quinoline will often separate as an oil. Separate this layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude quinoline can be further purified by vacuum distillation.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline
This protocol utilizes an acid catalyst to avoid base-catalyzed side reactions.[11][14]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated HCl.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
-
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
-
Green Chemistry (RSC Publishing). (n.d.). A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides. [Link]
-
RSC Publishing. (2022). Editors' Collection: Greener synthetic approaches towards quinoline derivatives. [Link]
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
-
PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
Sciencemadness Discussion Board. (2007). quinoline. [Link]
-
Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]
-
Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]
-
PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. [Link]
- Google Patents. (n.d.).
- Google Patents. (2012).
- BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
-
ACS Publications. (n.d.). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. [Link]
-
ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. [Link]
-
Combes Quinoline Synthesis. (n.d.). [No Title Found]. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Weizmann Institute of Science. (1984). ACROLEIN POLYMERIZATION: MONODISPERSE, HOMO, AND HYBRIDO MICROSPHERES, SYNTHESIS, MECHANISM, AND REACTIONS.. [Link]
-
ACS Publications. (1981). Anionic Polymerization of Acrolein. [Link]
-
Bar-Ilan University. (1984). ACROLEIN POLYMERIZATION: MONODISPERSE, HOMO, AND HYBRIDO MICROSPHERES, SYNTHESIS, MECHANISM, AND REACTIONS.. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
PMC. (2022). Origin and Fate of Acrolein in Foods. [Link]
-
ChemRxiv. (n.d.). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
NEET coaching. (n.d.). Aldol Condensation: Mechanism, Types and Applications. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
PMC. (n.d.). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. [Link]
-
quimicaorganica.org. (n.d.). Combes synthesis of quinolines. [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
-
MDPI. (2022). The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on Quinoline
Welcome to the technical support center dedicated to the nuanced art of nucleophilic substitution on the quinoline scaffold. As a privileged structure in medicinal chemistry and materials science, the functionalization of quinoline is a critical endeavor for researchers and drug development professionals.[1] This guide is structured to provide not just protocols, but the underlying chemical logic, enabling you to troubleshoot and optimize your reactions with confidence.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Understanding the electronic nature of the quinoline ring is paramount. The nitrogen atom's electron-withdrawing effect renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2][3][4] Conversely, the benzene ring is more electron-rich and is the typical site for electrophilic substitution.[2][4]
FAQs
Q1: Why does my nucleophilic substitution reaction on quinoline not proceed at all?
A1: This is a common issue that can often be traced back to one of three factors:
-
Insufficient Ring Activation: The quinoline ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by having a good leaving group (e.g., -Cl, -Br) at an activated position (C-2 or C-4).[5] If your quinoline lacks strong electron-withdrawing groups, the reaction will be sluggish.
-
Poor Leaving Group: The leaving group's ability to depart is crucial. For SNAr reactions, the general reactivity order for halogens is F > Cl > Br > I.[6] If you are using a less reactive leaving group like -Br or -I, more forcing conditions or catalytic methods may be necessary.
-
Nucleophile Reactivity: The strength of your nucleophile is a key driver. Hard nucleophiles like alkoxides or amines are generally more reactive in these systems than softer nucleophiles. For weaker nucleophiles (e.g., anilines), a base is often required to deprotonate them and increase their nucleophilicity.[7]
Q2: I'm observing a mixture of products with substitution at both C-2 and C-4. How can I improve selectivity?
A2: Regioselectivity between the C-2 and C-4 positions is a classic challenge. The C-4 position is generally more reactive due to more effective stabilization of the negative charge in the Meisenheimer intermediate.[8][9] However, the C-2 position can also be reactive.[10]
-
Steric Hindrance: The nitrogen's lone pair can create some steric hindrance at the C-2 position, making the C-4 position more accessible to bulky nucleophiles.[5] Consider the size of your nucleophile.
-
Substituent Effects: The electronic nature of other substituents on the ring can influence the relative reactivity of the C-2 and C-4 positions. An electron-withdrawing group on the benzene portion of the molecule can further enhance the electrophilicity of the pyridine ring.[11][12]
Q3: What is the best solvent for my reaction?
A3: The choice of solvent is critical, especially for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and NMP are excellent choices.[13][14] They are highly polar, which helps to stabilize the charged Meisenheimer complex intermediate, but they do not solvate the anionic nucleophile as strongly as protic solvents.[13] This results in a "naked," more reactive nucleophile and can lead to dramatic rate enhancements.[13][15]
-
Protic Solvents (Alcohols): While they can be used, they may be less effective as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity. In some cases, alcohols can even act as competing nucleophiles at high temperatures.[14]
Q4: Do I always need a catalyst?
A4: Not necessarily. Direct SNAr reactions with strong nucleophiles on activated haloquinolines can proceed without a catalyst, often just requiring heat.[11] However, for less reactive nucleophiles, particularly for forming C-N, C-O, and C-S bonds, transition metal catalysis is indispensable.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds with a wide variety of amines.[1]
-
Copper-Catalyzed Ullmann Condensation: This is a classic and effective method for forming C-O, C-N, and C-S bonds, especially with bromoquinolines.[1]
-
Catalyst-Free SNH Reactions: In some advanced applications, direct substitution of a hydrogen atom (SNH) can be achieved under specific conditions, avoiding the need for pre-halogenation of the quinoline.[16][17]
Part 2: Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and solving common experimental problems.
Scenario 1: Low or No Conversion
If your reaction shows little to no formation of the desired product after a reasonable time, follow this workflow.
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Actions:
-
Verify Reagents: Ensure the quinoline starting material is pure. Check the nucleophile for degradation. For catalytic reactions, verify the integrity of the catalyst and ligands.
-
Increase Temperature: Nucleophilic substitutions on quinolines often require elevated temperatures, typically in the range of 80-150 °C.[1][11][16] Consider using a higher boiling point solvent if necessary.
-
Solvent Choice: If you are using a solvent like THF or Toluene, switching to DMSO or DMF can dramatically increase the reaction rate.[13]
-
Base Selection: For nucleophiles like phenols or anilines, a base is required to generate the more nucleophilic conjugate base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[11] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often used.[1]
-
Catalyst System (if applicable):
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon).[1]
-
Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. If one ligand (e.g., Xantphos) is not working, screen others (e.g., BINAP, SPhos).
-
Scenario 2: Formation of Multiple Products / Side Reactions
Problem: Appearance of an unidentified side product.
-
Cause & Solution: This could be due to reaction with residual water or the solvent. Ensure you are using anhydrous solvents, especially for organometallic-catalyzed reactions.[1][11] If using a nucleophile with multiple reactive sites, consider using a protecting group strategy.
Problem: Formation of a bis-quinoline product when using a diamine.
-
Cause & Solution: This occurs when both ends of a diamine nucleophile react with the haloquinoline. To favor the mono-substituted product, use a large excess of the diamine.[7]
Part 3: Data & Protocols
Data Summary: Solvent Effects on SNAr Reactions
The choice of solvent can have a profound impact on reaction rates. The data below illustrates the general trend observed for SNAr reactions.
| Solvent | Dielectric Constant (ε) | Type | Typical Relative Rate | Rationale |
| DMSO | 47 | Polar Aprotic | Very High | Excellent stabilization of Meisenheimer complex; desolvates nucleophile.[13] |
| DMF | 37 | Polar Aprotic | High | Good stabilization of intermediate; common choice.[18] |
| Acetonitrile | 38 | Polar Aprotic | Moderate | Less effective at stabilizing the intermediate compared to DMSO/DMF.[16] |
| Toluene | 2 | Non-polar | Low | Poor stabilization of charged intermediates. Often used in catalytic reactions.[7][16] |
| Ethanol | 24 | Polar Protic | Low to Moderate | Can solvate and deactivate the nucleophile via H-bonding.[15] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted for the reaction of a haloquinoline with an amine nucleophile under thermal or microwave conditions.[11]
Caption: General experimental workflow for an SNAr reaction.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general workflow for the Pd-catalyzed C-N coupling of a bromoquinoline.[1]
-
Setup: To an oven-dried flask, add the bromoquinoline (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- Preparation and Properties of Quinoline.
- Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing).
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles. Royal Society of Chemistry.
- Synthesis of quinolines. Organic Chemistry Portal.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org.
- Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem.
- Chapter 7_Quinolines and Isoquinolines.pdf.
- Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- ECSOC 7 - Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles. Stadlbauer + Coworkers.
- SNAr Comparative Reaction. gChem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
- Quinoline antifolate thymidylate synthase inhibitors: variation of the C2- and C4-substituents. PubMed.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Benchchem.
- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- Reactivity of Quinoline. YouTube.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.org [mdpi.org]
Technical Support Center: Storage and Handling of 4-Chloro-2-(pyridin-2-yl)quinoline
Welcome to the technical support guide for 4-Chloro-2-(pyridin-2-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a molecule with a reactive chloro-substituent, improper handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential storage issues.
Troubleshooting Guide: Addressing Decomposition of 4-Chloro-2-(pyridin-2-yl)quinoline
This section addresses specific issues that may arise during the storage and handling of 4-Chloro-2-(pyridin-2-yl)quinoline, providing explanations and actionable solutions.
Issue 1: Appearance of a new, more polar spot on TLC analysis after storage.
-
Question: I've stored my solid sample of 4-Chloro-2-(pyridin-2-yl)quinoline for a few months and now my TLC analysis shows a new, more polar spot (lower Rf value) that was not present initially. What is happening?
-
Answer: The appearance of a more polar impurity strongly suggests the hydrolysis of the 4-chloro group to a 4-hydroxy group, forming 2-(pyridin-2-yl)quinolin-4(1H)-one. The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, and atmospheric moisture can act as a nucleophile, leading to this degradation.[1][2] The resulting quinolinone is significantly more polar than the chlorinated parent compound due to the presence of the hydroxyl group and its tautomeric keto form, which can engage in hydrogen bonding. This explains the lower Rf value on a normal-phase TLC plate.
Issue 2: Change in physical appearance (e.g., color change, clumping) of the solid compound.
-
Question: My solid 4-Chloro-2-(pyridin-2-yl)quinoline, which was initially a crystalline powder, has started to change color and clump together. Is this a sign of decomposition?
-
Answer: Yes, a change in physical appearance is often an indicator of chemical degradation. Quinoline and its derivatives can darken upon exposure to light and air.[3] The clumping of the powder suggests the absorption of moisture from the atmosphere, which, as mentioned in the previous point, can lead to hydrolysis. The discoloration could be due to the formation of small amounts of colored degradation products or the inherent instability of the compound when exposed to light (photodecomposition).
Issue 3: Inconsistent results in biological assays using a previously stored batch of the compound.
-
Question: I'm seeing a loss of potency or inconsistent results in my biological assays using an older batch of 4-Chloro-2-(pyridin-2-yl)quinoline. Could this be related to its storage?
-
Answer: Absolutely. The biological activity of 4-Chloro-2-(pyridin-2-yl)quinoline is directly related to its chemical structure. If the compound has degraded, for instance, through hydrolysis to 2-(pyridin-2-yl)quinolin-4(1H)-one, the change in the substituent at the 4-position can significantly alter its binding affinity to the target protein or its cell permeability. The presence of impurities can also lead to off-target effects or interfere with the assay, resulting in unreliable and irreproducible data. Therefore, it is crucial to use a well-characterized and pure sample for all experiments.
Issue 4: A stored solution of the compound in a protic solvent (e.g., methanol, ethanol) shows signs of degradation.
-
Question: I prepared a stock solution of 4-Chloro-2-(pyridin-2-yl)quinoline in methanol and after a week, I see signs of degradation. Why is this happening?
-
Answer: Protic solvents like methanol and ethanol can act as nucleophiles, similar to water, and can displace the chloro group at the 4-position of the quinoline ring. This process, known as solvolysis, would result in the formation of 4-methoxy-2-(pyridin-2-yl)quinoline. This new compound will have a different polarity and likely different biological activity. For short-term storage of solutions, it is advisable to use aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. However, for long-term storage, it is always best to store the compound as a solid under appropriate conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal storage and handling of 4-Chloro-2-(pyridin-2-yl)quinoline.
1. What are the ideal storage conditions for solid 4-Chloro-2-(pyridin-2-yl)quinoline?
To minimize decomposition, solid 4-Chloro-2-(pyridin-2-yl)quinoline should be stored under the following conditions:
-
Temperature: Cool, at 2-8 °C. Lower temperatures slow down the rate of chemical reactions, including decomposition.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil. This prevents photodecomposition.[3]
-
Container: In a tightly sealed container to prevent moisture ingress.
2. How should I prepare and store solutions of 4-Chloro-2-(pyridin-2-yl)quinoline?
For short-term use, solutions can be prepared in anhydrous aprotic solvents like DMSO, DMF, or acetonitrile. It is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container under an inert atmosphere. Avoid repeated freeze-thaw cycles.
3. What are the main decomposition pathways for 4-Chloro-2-(pyridin-2-yl)quinoline?
The primary decomposition pathway is hydrolysis of the 4-chloro group to a 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form), initiated by moisture.[1][2] Photodecomposition upon exposure to light is another potential degradation route for quinoline derivatives.[3]
4. How can I check the purity of my 4-Chloro-2-(pyridin-2-yl)quinoline sample?
Several analytical techniques can be used to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visually check for the presence of more polar impurities. A single spot indicates a likely pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating the main compound from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak (by its mass-to-charge ratio) and can help in identifying the structures of any degradation products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and detect impurities. The presence of new signals or changes in the integration of existing signals can indicate decomposition.
Protocol for Stability Testing of 4-Chloro-2-(pyridin-2-yl)quinoline
This protocol provides a framework for users to assess the stability of their compound under their specific storage conditions.
Objective: To determine the stability of 4-Chloro-2-(pyridin-2-yl)quinoline over time under defined storage conditions.
Materials:
-
4-Chloro-2-(pyridin-2-yl)quinoline sample
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Reversed-phase C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Suitable mobile phase for TLC (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for TLC visualization
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of 4-Chloro-2-(pyridin-2-yl)quinoline in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Perform an initial HPLC analysis to determine the purity of the sample. Record the peak area of the main compound and any impurities. This will serve as your baseline (T=0).
-
Perform a TLC analysis of the initial sample to establish its Rf value and confirm the absence of major impurities.
-
-
Sample Storage:
-
Aliquot the solid 4-Chloro-2-(pyridin-2-yl)quinoline into several vials.
-
Store the vials under the desired conditions (e.g., room temperature/light, 4°C/dark, -20°C/dark/inert atmosphere).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Prepare a solution of the stored sample at the same concentration as the initial analysis.
-
Perform HPLC and TLC analyses using the same methods as the initial analysis.
-
-
Data Analysis:
-
Compare the HPLC chromatograms from each time point to the initial (T=0) chromatogram.
-
Calculate the percentage purity at each time point by dividing the peak area of the main compound by the total peak area of all components.
-
Compare the TLC plates to look for the appearance of new spots.
-
Plot the percentage purity as a function of time for each storage condition to determine the rate of degradation.
-
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting the decomposition of 4-Chloro-2-(pyridin-2-yl)quinoline.
Caption: Troubleshooting workflow for identifying and addressing the decomposition of 4-Chloro-2-(pyridin-2-yl)quinoline.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light | Protect from light (Amber vial) | Prevents photodecomposition.[3] |
| Moisture | Tightly sealed container | Prevents ingress of atmospheric moisture and subsequent hydrolysis. |
| Form | Solid | More stable than solutions for long-term storage. |
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]
-
Synergy of strains that accelerate biodegradation of pyridine and quinoline. ResearchGate. Available at: [Link]
-
Fig. 5 Degradation efficiency of pyridine and quinoline with (a) pH and... ResearchGate. Available at: [Link]
- Stabilizer blend for improved chlorine resistance. Google Patents.
-
Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Available at: [Link]
-
stabilization of nitrogen-chlorine bond in N-chloroamino acid derivatives. PubMed. Available at: [Link]
-
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. Available at: [Link]
-
Simultaneous biodegradation of pyridine and quinoline by two mixed bacterial strains. PubMed. Available at: [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. PMC. Available at: [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Available at: [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
ICSC 0071 - QUINOLINE. ILO. Available at: [Link]
- Chlorination for alkyl side chain of nitrogen-containing heterocyclic ring. Google Patents.
-
Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies. Available at: [Link]
-
4-Chloro-2,5-dimethylquinoline. PMC. Available at: [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC. Available at: [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. Available at: [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Available at: [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library. Available at: [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Validation of thin-layer chromatographic methods for pesticide residue analysis. IAEA. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
- Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Google Patents.
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Chloroquinolines
The following technical guide is structured as a Tier-3 Support Center resource, designed for high-level troubleshooting of Suzuki-Miyaura cross-coupling reactions involving chloroquinolines.
Ticket ID: SC-Q-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Coupling chloroquinolines presents a distinct kinetic challenge compared to standard aryl halides. The C–Cl bond strength (approx. 95 kcal/mol) requires specialized catalyst systems for oxidative addition. Furthermore, the quinoline nitrogen is a Lewis base that can coordinate to Palladium, creating "off-cycle" resting states that poison the catalyst.
This guide addresses the three most common failure modes: Oxidative Addition Stalling , Catalyst Deactivation (N-Poisoning) , and Protodeboronation of the coupling partner.
Part 1: Diagnostic Workflow
Before altering variables randomly, utilize this logic flow to identify the bottleneck.
Figure 1: Decision tree for diagnosing reaction failure based on crude mixture analysis.
Part 2: Critical Troubleshooting (Q&A)
Q1: I am using Pd(PPh3)4 and seeing zero conversion. Why?
Technical Analysis: Tetrakis(triphenylphosphine)palladium(0) is generally insufficient for unactivated chloroquinolines. The oxidative addition of Pd into the C–Cl bond is the rate-determining step (RDS). Triphenylphosphine is not electron-rich enough to facilitate this insertion against the strong bond energy.
The Fix: You must switch to Dialkylbiaryl Phosphine ligands (Buchwald Ligands) or NHC ligands .
-
Mechanism: These ligands are electron-rich (increasing Pd nucleophilicity) and bulky (promoting reductive elimination and preventing N-poisoning).
-
Recommendation: Use XPhos Pd G4 or SPhos Pd G4 precatalysts. If unavailable, generate in situ using Pd(OAc)₂ + XPhos (1:2 ratio).
Q2: My 2-chloroquinoline couples fine, but the 3-chloro isomer fails.
Technical Analysis: This is an electronic effect mapped to the pyridine ring.
-
2-Chloro & 4-Chloro: The nitrogen atom is ortho or para to the chloride. It withdraws electron density via resonance (similar to S_NAr activation), weakening the C–Cl bond and facilitating oxidative addition.
-
3-Chloro: The nitrogen is meta. It behaves more like a deactivated chlorobenzene. The activation energy for oxidative addition is significantly higher.
The Fix: The 3-chloro isomer requires "forcing" conditions.[1]
-
Ligand: Switch to CM-Phos or P(t-Bu)₃ (highly active).
-
Temperature: Increase to 100–110 °C.
-
Solvent: Switch from THF (boils at 66°C) to 1,4-Dioxane or Toluene .
Q3: I see "Pd Black" precipitating immediately, and the reaction stalls.
Technical Analysis: This indicates catalyst decomposition or poisoning. The quinoline nitrogen lone pair can coordinate to the Pd(II) center, forming a stable, unreactive complex (off-cycle species). This is common if your ligand is not bulky enough to sterically block the nitrogen.
The Fix:
-
Use Precatalysts: Avoid Pd(dba)₂; use Pd-PEPPSI-IPr or XPhos Pd G4 . These are designed to release the active L-Pd(0) species slowly and prevent aggregation.
-
Increase Loading: Bump catalyst loading from 1 mol% to 3–5 mol%.
Part 3: Optimization Matrix
Use this table to select the correct system based on your specific substrate constraints.
| Variable | Standard Recommendation | "Hard" Substrate (Steric/Deactivated) | Acid-Sensitive Substrate |
| Catalyst Source | XPhos Pd G4 or Pd(dppf)Cl₂ | Pd-PEPPSI-IPr or P(t-Bu)₃ Pd G4 | XPhos Pd G4 |
| Ligand Class | Biaryl Phosphine (Buchwald) | NHC (Carbene) or Trialkylphosphine | Biaryl Phosphine |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ or K₃PO₄ | CsF (Anhydrous) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | n-Butanol or Toluene | 1,4-Dioxane (Dry) |
| Temperature | 80 °C | 100–120 °C | 60–80 °C |
Part 4: Mechanistic Visualization (The Poisoning Pathway)
Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the competition between the productive cycle and the non-productive Nitrogen coordination.
Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where quinoline nitrogen binds to Palladium. Bulky ligands (L) prevent this path.[2]
Part 5: The "Gold Standard" Protocol
Do not deviate from this order of addition to ensure active catalyst formation.
Scope: Coupling of 3-chloroquinoline (1.0 equiv) with Phenylboronic acid (1.2 equiv).
Reagents:
-
Substrate: 3-Chloroquinoline (1.0 mmol)
-
Boronate: Phenylboronic acid (1.2 mmol)
-
Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]
-
Base: K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (4 mL) + Deionized Water (1 mL)
Procedure:
-
Solvent Prep: Sparge the Dioxane and Water separately with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of low-turnover reactions.
-
Solids: Charge a reaction vial (with a septum cap) with the Chloroquinoline, Boronic acid, Base, and XPhos Pd G4 precatalyst.
-
Purge: Seal the vial and purge with Argon for 5 minutes (needle in/needle out).
-
Liquid Addition: Add the degassed Dioxane and Water via syringe.
-
Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (1000 rpm).
-
Note: High stirring speed is required for biphasic mixtures.
-
-
Monitoring: Check LCMS at 2 hours.
-
If SM remains: Add 1 mol% more catalyst and raise temp to 100 °C.
-
If Protodeboronation (Benzene) is high: Switch to anhydrous conditions (CsF/Dioxane).
-
Validation Check: Always run a "Zero-Time" LCMS sample (take a drop immediately after mixing) and a "Final" sample. If the "Zero-Time" sample shows oxidation products, your degassing was insufficient.
References
-
Catalyst Selection for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[3][4][5] Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
NHC Ligands (PEPPSI) for Chlorides: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
-
Reactivity of Chloroquinolines: Li, H., Grasa, G. A., & Colacot, T. J. (2010). Suzuki−Miyaura Coupling of Heteroaryl Chlorides.[1][6] Organic Letters, 12(15), 3332–3335. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline. As a key intermediate in pharmaceutical development, robust and scalable synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and pilot-plant-scale production.
Introduction: The Synthetic Challenge
The synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline typically proceeds via a Friedländer annulation, a powerful method for constructing the quinoline core.[1][2][3] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group.[1][4] While effective, scaling up this synthesis presents unique challenges, including managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and achieving consistent, high yields. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Chloro-2-(pyridin-2-yl)quinoline?
The most prevalent and scalable approach is a two-step synthesis. The first step is the Friedländer annulation of 2'-aminoacetophenone (or its hydrochloride salt) with 2-acetylpyridine to form 4-hydroxy-2-(pyridin-2-yl)quinoline. The second step involves the chlorination of the resulting quinolin-4-one using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: My Friedländer reaction is giving a low yield. What are the primary causes?
Low yields in the Friedländer synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be carefully optimized.[1]
-
Catalyst Choice: The choice and loading of the acid or base catalyst are crucial for driving the reaction to completion.[1][5]
-
Purity of Starting Materials: Impurities in the 2'-aminoacetophenone or 2-acetylpyridine can lead to side reactions and reduced yields.
-
Side Product Formation: Competing side reactions, such as self-condensation of the ketones, can significantly lower the yield of the desired quinoline.[5][6]
Q3: I'm observing multiple spots on my TLC during the Friedländer reaction. What are the likely side products?
The formation of multiple products is a common issue.[1] Likely side products include:
-
Self-condensation products of 2-acetylpyridine.
-
Partially reacted intermediates.
-
Regioisomers, if unsymmetrical ketones are used, though this is not a concern with the specified starting materials.[1]
Q4: The chlorination step with POCl₃ is sluggish or incomplete. What should I do?
-
Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[7][8][9] Any moisture in the reaction will consume the reagent and generate HCl and phosphoric acid, hindering the reaction.[8] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The reaction temperature is critical. While heating is required, excessive temperatures can lead to degradation. A stepwise increase in temperature might be beneficial.
-
Sufficient Reagent: Ensure an adequate excess of POCl₃ is used to drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[1]
Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[10][11]
-
Moisture Sensitivity: It reacts violently with water, releasing toxic hydrogen chloride gas.[8][9] All equipment must be scrupulously dry.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[10][11]
-
Quenching: Excess POCl₃ must be quenched slowly and carefully, typically by adding it to ice-water with vigorous stirring in a controlled manner.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline.
Problem 1: Low Yield in Friedländer Annulation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Catalyst | Screen different acid catalysts (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and optimize loading.[1][5] Consider using a Lewis acid catalyst like In(OTf)₃ for improved selectivity.[12] | The catalyst facilitates both the initial condensation and subsequent cyclodehydration steps. The optimal catalyst depends on the specific substrates and reaction conditions.[1] |
| Incorrect Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring the reaction progress by TLC.[5] Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[13] | The reaction requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to degradation.[4] |
| Poor Solubility of Reactants | Switch to a higher-boiling polar solvent like DMF, DMSO, or Dowtherm A for better solubility at elevated temperatures.[4][5] | Improved solubility ensures better mixing and interaction of reactants, leading to an enhanced reaction rate and yield.[4] |
| Incomplete Reaction | Increase the reaction time and monitor the progress using TLC or LC-MS until the starting materials are consumed.[1][5] | Some reactions require longer periods to reach completion. Continuous monitoring prevents premature work-up. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution | Scientific Rationale |
| Side Reactions (e.g., Aldol Condensation) | Consider using milder reaction conditions or a more selective catalyst.[5] The use of an imine analog of the o-aniline can prevent aldol condensation side reactions.[6] | Harsh conditions (strong acids/bases, high temperatures) can promote undesired side reactions.[5][6] |
| Degradation of Product | Reduce the reaction temperature or time. Monitor the reaction closely to avoid over-exposure to harsh conditions.[5] | The quinoline product may be susceptible to degradation under prolonged heating or in the presence of strong acids. |
| Use of Impure Starting Materials | Purify starting materials before use. 2'-Aminoacetophenone hydrochloride can be recrystallized. | Impurities can participate in side reactions, leading to a complex product mixture and difficult purification. |
Problem 3: Difficulties in the Chlorination Step
| Potential Cause | Suggested Solution | Scientific Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | POCl₃ reacts exothermically with water, reducing its effectiveness and creating hazardous byproducts.[7][8] |
| Inefficient Reaction | Increase the excess of POCl₃. Consider using a co-solvent like toluene to improve solubility and temperature control.[14] | A sufficient excess of the chlorinating agent is required to drive the equilibrium towards the product. |
| Difficult Work-up and Purification | After the reaction, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice. Neutralize with a base (e.g., saturated NaHCO₃ solution) to precipitate the product.[14] Purify the crude product by column chromatography or recrystallization.[1] | Proper work-up is crucial for isolating the product and removing residual acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Aminoacetophenone Hydrochloride
This protocol is based on the Delépine reaction.[15]
Materials:
-
Phenacyl bromide
-
Hexamethylenetetramine
-
Diethyl ether
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Formation of the Quaternary Ammonium Salt: To a stirred solution of phenacyl bromide (1 equivalent) in diethyl ether, add hexamethylenetetramine (1 equivalent) all at once. Stir the mixture for 12 hours at room temperature. A solid will form.[15][16]
-
Filter the resulting solid, wash it with diethyl ether, and dry it under reduced pressure to obtain the quaternary salt.[15][16]
-
Hydrolysis to the Hydrochloride Salt: Place the quaternary salt in a round-bottomed flask equipped with a reflux condenser. Add ethanol, followed by concentrated hydrochloric acid.[15][16]
-
After cooling to room temperature, filter the solid, wash it with ethanol, and dry it under vacuum to yield pure 2'-Aminoacetophenone Hydrochloride.[15][16]
Protocol 2: Synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline
Step A: Friedländer Annulation to form 4-Hydroxy-2-(pyridin-2-yl)quinoline
Materials:
-
2'-Aminoacetophenone hydrochloride
-
2-Acetylpyridine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
To a solution of 2'-aminoacetophenone hydrochloride (1 equivalent) in ethanol, add 2-acetylpyridine (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filter the solid, wash with water and then a small amount of cold ethanol. Dry the solid to obtain 4-hydroxy-2-(pyridin-2-yl)quinoline.
Step B: Chlorination to form 4-Chloro-2-(pyridin-2-yl)quinoline
Materials:
-
4-Hydroxy-2-(pyridin-2-yl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional)
Procedure:
-
Suspend 4-hydroxy-2-(pyridin-2-yl)quinoline (1 equivalent) in an excess of phosphorus oxychloride (3-5 equivalents). Toluene can be used as a co-solvent.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure. Add toluene and evaporate again to remove traces of POCl₃.[14]
-
Slowly and carefully add the residue to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-2-(pyridin-2-yl)quinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: General Troubleshooting Workflow.
References
- Benchchem. Navigating the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2'-Aminoacetophenone Hydrochloride.
- ChemicalBook. 2-Aminoacetophenone hydrochloride synthesis.
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Benchchem. Troubleshooting common side reactions in quinazoline synthesis.
- ChemicalBook.
- Quora. How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Air Liquide Malaysia. Phosphorus Oxychloride.
- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.
- PMC. Advances in polymer based Friedlander quinoline synthesis.
- SAFETY D
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses Procedure.
- Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry.
- ResearchGate. optimized reaction condition for quinoline synthesis using the...
- New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. nj.gov [nj.gov]
- 10. my.airliquide.com [my.airliquide.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
